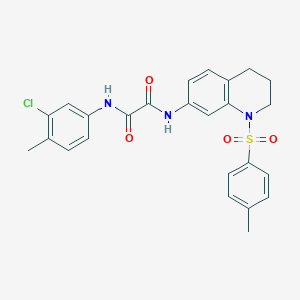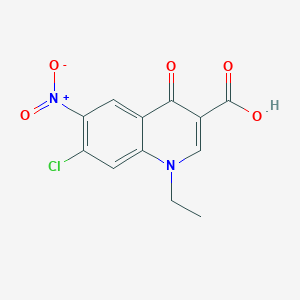
7-Chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13ClN2O5.C2H6O/c1-3-16-7-9 (14 (19)22-4-2)13 (18)8-5-12 (17 (20)21)10 (15)6-11 (8)16;1-2-3/h5-7H,3-4H2,1-2H3;3H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Applications De Recherche Scientifique
Synthesis and Antibacterial Properties
Antimicrobial Drug Synthesis : This compound is a base substance in the synthesis of derivatives with significant antibacterial activity, particularly in the series of fluoroquinolones. The ethyl esters of related acids react under mild conditions with various anilines to form secondary enamines, contributing to their antibacterial efficacy (Glushkov, Marchenko, & Levshin, 1997).
Development of Antibacterial Preparations : The compound forms the basis of several antibacterial preparations due to its nitroquinoline structure. Synthesis involving substitution at the 7-position by various amines or heteryl fragments has been explored (Glushkov et al., 1989).
Chemical Synthesis and Structural Analysis
Synthesis of Heterocycles : Direct interaction of this compound with salicylaldehyde oxyanion has been used to synthesize heterocycles, such as 4-oxo-[1,4]benzoxazepino[2,3-h]quinoline-3-carboxylic esters, which show good antifungal activity against C. albicans (Farrayeh et al., 2013).
Antibacterial Agent Synthesis : This compound is involved in the preparation of 1,4-dihydro-4-oxopyridinecarboxylic acids, which have shown potent in vitro antibacterial activity and efficacy in treating systemic infections (Matsumoto et al., 1984).
Anticancer Activity
- Breast Cancer Treatment : Derivatives of 7-Chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid have been tested for their anticancer effects against the breast cancer MCF-7 cell line, demonstrating significant activity (Gaber et al., 2021).
Propriétés
IUPAC Name |
7-chloro-1-ethyl-6-nitro-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O5/c1-2-14-5-7(12(17)18)11(16)6-3-10(15(19)20)8(13)4-9(6)14/h3-5H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLLQPWMFULLDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)Cl)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-ethyl-6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Benzylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2602832.png)
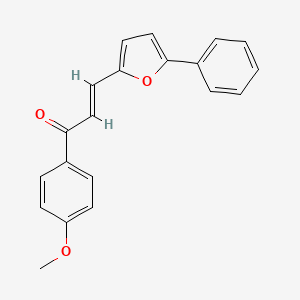
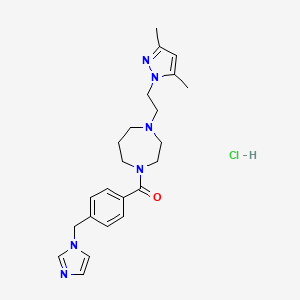
![2-[3-(Trifluoromethyl)phenoxy]-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2602836.png)
![N-[2-(Benzotriazol-1-yl)ethyl]but-2-ynamide](/img/structure/B2602838.png)
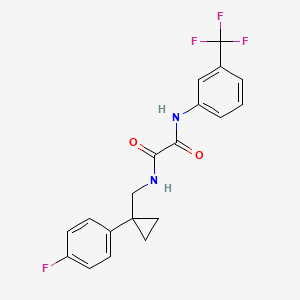
![6-(4-Chlorophenoxy)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2602842.png)
![(Z)-2-(furan-2-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2602844.png)
![N-methyl-2-{[(methylcarbamoyl)methyl]amino}benzamide](/img/structure/B2602845.png)
![3-[(methylamino)methyl]-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one dihydrochloride](/img/structure/B2602847.png)



